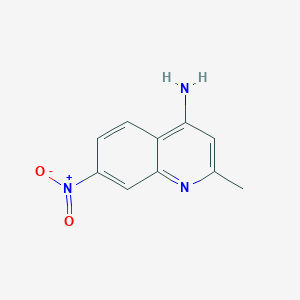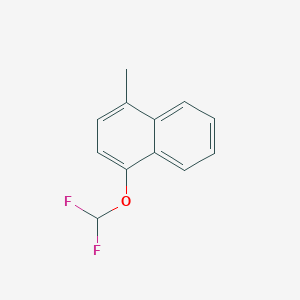
3-(Hydroxymethyl)-2,6-dimethyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. Chromen-4-one, also known as coumarin, is a naturally occurring compound found in many plants. The hydroxymethyl group at the 3-position and the dimethyl groups at the 2 and 6 positions make this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one typically involves the reaction of 2,6-dimethylphenol with formaldehyde under acidic conditions to form the hydroxymethyl group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to promote the formation of the chromen-4-one ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The chromen-4-one ring can be reduced to form a dihydrochromen-4-one derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2,6-dimethyl-4H-chromen-4-one.
Reduction: 3-(Hydroxymethyl)-2,6-dimethyl-4H-dihydrochromen-4-one.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound of 3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one, known for its fragrance and use in perfumes.
4-Hydroxycoumarin: A derivative of coumarin with anticoagulant properties.
7-Hydroxycoumarin: Another coumarin derivative with potential therapeutic applications.
Uniqueness
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one is unique due to the presence of the hydroxymethyl group at the 3-position and the dimethyl groups at the 2 and 6 positions. These structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62407-08-3 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C12H12O3/c1-7-3-4-11-9(5-7)12(14)10(6-13)8(2)15-11/h3-5,13H,6H2,1-2H3 |
Clé InChI |
IRWZFAZLADACPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=C(C2=O)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


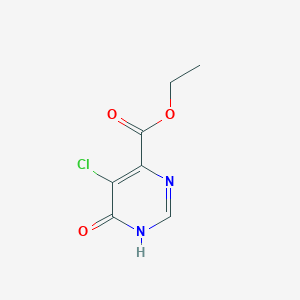

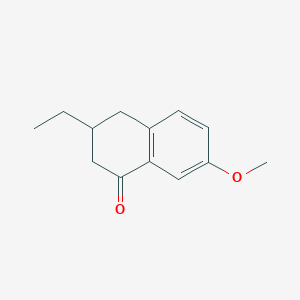


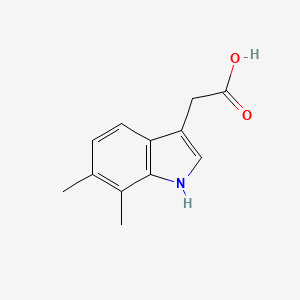
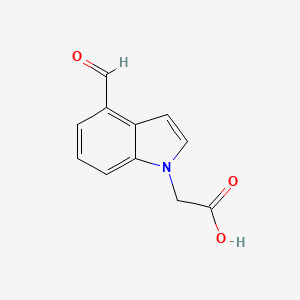
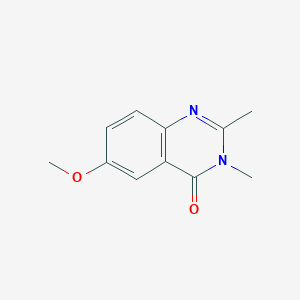
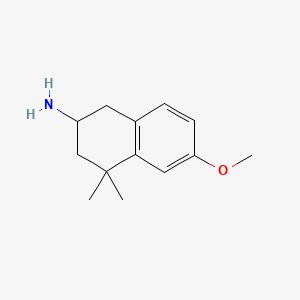
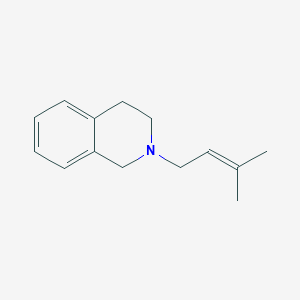

![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)
